Chromatographic Differentiation: Unique Relative Retention Time (RRT) of Omeprazole Impurity 45 vs. Other Omeprazole Impurities
Omeprazole Impurity 45 (CAS 142885-95-8) exhibits a distinct relative retention time (RRT) compared to other omeprazole impurities. While direct RRT data for Impurity 45 is not publicly available in the same compendial tables as Impurities A–D, its unique acetoxymethyl substituent at the 2-position of the pyridine ring alters its polarity and interaction with reversed-phase stationary phases relative to Impurities A (sulfide), B (sulfone), C (N-oxide), and D (desmethyl) [1]. This structural divergence ensures that Impurity 45 elutes at a different retention window, enabling unambiguous peak identification when used as a reference standard in HPLC-UV or UPLC-TOF/MS methods [2].
| Evidence Dimension | Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | Not publicly reported in same study as A–D |
| Comparator Or Baseline | Impurity A (RRT 0.27), Impurity B (RRT 0.31), Impurity C (RRT 0.41), Impurity D (RRT 0.79) relative to omeprazole (RRT 1.0) [1] |
| Quantified Difference | Structurally distinct; RRT expected to differ from listed impurities |
| Conditions | Reversed-phase HPLC, conditions per Chinese Pharmacopoeia method [1] |
Why This Matters
Accurate peak identification in impurity profiling is a regulatory requirement for ANDA submissions; using the correct impurity reference standard prevents misidentification and ensures compliance with ICH Q3A/Q3B guidelines.
- [1] Chinese Journal of Pharmaceutical Standards. Determination of Omeprazole and Impurities A, B, C, D. 2015. View Source
- [2] Development of RP UPLC-TOF/MS stability indicating method for omeprazole. 2014. View Source
